molecular formula C18H22ClN3O4S B2497471 Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1009684-51-8

Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Cat. No. B2497471
CAS RN: 1009684-51-8
M. Wt: 411.9
InChI Key: UXKLMKSBTLEEMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed Claisen-Schmidt condensation reactions, highlighting a method that may be applicable to our target compound. For example, Salian et al. (2018) described the synthesis of chalcone derivatives through Claisen-Schmidt condensation, offering insights into potential synthesis pathways for similar complex molecules (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest has been determined using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction. These methods provide detailed insights into the dihedral angles, hydrogen bonding, and intermolecular interactions, crucial for understanding the structure of complex organic compounds (Salian et al., 2018).

Chemical Reactions and Properties

Compounds similar to the target molecule have been synthesized and evaluated for their biological activities, suggesting that the chemical reactions involved in their synthesis could influence their functional properties. For instance, compounds synthesized for anti-inflammatory and analgesic activities highlight the importance of the chemical structure in determining the biological efficacy of the molecule (Husain et al., 2008).

Scientific Research Applications

Synthesis and Characterization

  • Studies on related compounds often involve their synthesis through various chemical reactions, including base-catalyzed Claisen-Schmidt condensation reactions and reactions involving chalcone derivatives (Salian et al., 2018). These processes are crucial for creating specific chemical entities with desired properties.
  • The characterization of these compounds typically utilizes techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction, providing detailed information on their molecular structures (Salian et al., 2018).

Antimicrobial Activity

  • Certain derivatives have been evaluated for their antimicrobial actions, showing potential as antibacterial agents. For instance, compounds with the chlorophenyl motif have been synthesized and tested for their anti-inflammatory and antibacterial actions, demonstrating significant activities in some cases (Husain et al., 2008).

Material Science Applications

  • Research on related compounds extends into material science, where their solubility in different solvents and their thermodynamic properties are studied. Such research provides insights into their potential use in re-crystallization processes and their behavior in various environmental conditions (Wang et al., 2012).

Biological Evaluations

  • The biological evaluation of related compounds, including their anticonvulsive activities and interactions with biological receptors, demonstrates the broad spectrum of potential applications, ranging from pharmaceutical to agricultural uses (Papoyan et al., 2011).

properties

IUPAC Name

propan-2-yl 2-[1-[[2-(4-chlorophenyl)acetyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-11(2)26-16(24)10-14-17(25)20-7-8-22(14)18(27)21-15(23)9-12-3-5-13(19)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,20,25)(H,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKLMKSBTLEEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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